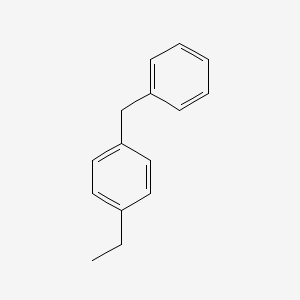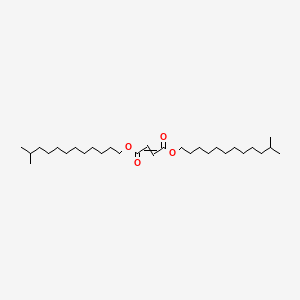
Diisotridecyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisotridecyl maleate is an organic compound with the molecular formula C30H56O4 and a molecular weight of 480.76324 g/mol . It is a diester of maleic acid and isotridecyl alcohol, characterized by its long carbon chains and ester functional groups. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisotridecyl maleate is typically synthesized through the esterification reaction between maleic anhydride and isotridecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Maleic Anhydride+2Isotridecyl Alcohol→Diisotridecyl Maleate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction mixture is typically heated to around 150-180°C to facilitate the esterification process. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Diisotridecyl maleate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of maleic acid and isotridecyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and isotridecyl alcohol.
Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with various reagents, such as hydrogen, halogens, and other electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Addition Reactions: Reagents like hydrogen gas (H2) with a palladium catalyst, halogens (Cl2, Br2), and other electrophiles.
Major Products Formed
Hydrolysis: Maleic acid and isotridecyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Addition Reactions: Saturated or halogenated derivatives of this compound.
Scientific Research Applications
Diisotridecyl maleate has several applications in scientific research and industry:
Polymer Chemistry: Used as a plasticizer in the production of polymers to enhance flexibility and durability.
Coatings and Adhesives: Incorporated into formulations to improve adhesion properties and resistance to environmental factors.
Biomedical Research: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Surfactants: Utilized in the formulation of surfactants for detergents and cleaning agents
Mechanism of Action
The mechanism of action of diisotridecyl maleate primarily involves its interaction with other molecules through its ester functional groups and double bonds. The ester groups can undergo hydrolysis, releasing maleic acid and isotridecyl alcohol, which can further participate in various biochemical pathways. The double bonds in the maleate moiety can react with electrophiles, leading to the formation of addition products that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Diethylhexyl Maleate: Another ester of maleic acid, used as a plasticizer and in coatings.
Dioctyl Maleate: Similar in structure and used in similar applications as diisotridecyl maleate.
Diisodecyl Maleate: Used in plasticizers and coatings, with slightly different physical properties due to shorter carbon chains.
Uniqueness
This compound is unique due to its longer carbon chains, which provide enhanced flexibility and lower volatility compared to shorter-chain maleates. This makes it particularly useful in applications requiring high durability and stability .
Properties
CAS No. |
53817-59-7 |
|---|---|
Molecular Formula |
C30H56O4 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
bis(11-methyldodecyl) but-2-enedioate |
InChI |
InChI=1S/C30H56O4/c1-27(2)21-17-13-9-5-7-11-15-19-25-33-29(31)23-24-30(32)34-26-20-16-12-8-6-10-14-18-22-28(3)4/h23-24,27-28H,5-22,25-26H2,1-4H3 |
InChI Key |
JEHBOJVFHNCQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





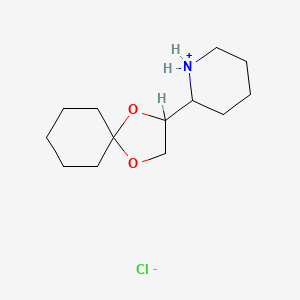
![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)

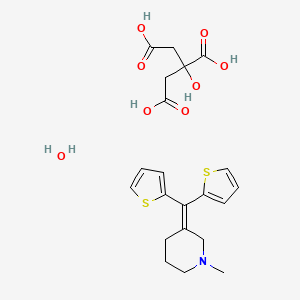



![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
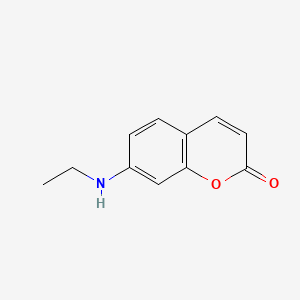
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)
